GW7604

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

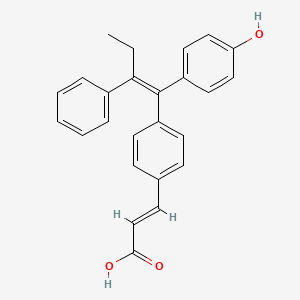

(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O3/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(26)16-14-21)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,26H,2H2,1H3,(H,27,28)/b17-10+,25-23+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVIEONTACSLJA-YGCRUXFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC=C(C=C2)O)/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195611-82-6 |

Source

|

| Record name | GW 7604 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195611826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Antiestrogenic Profile of GW7604: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the antiestrogenic activity of GW7604, a potent and clinically relevant selective estrogen receptor modulator (SERM). Developed for researchers, scientists, and drug development professionals, this document elucidates the molecular mechanisms underpinning GW7604's unique pharmacological profile, differentiating it from other well-known antiestrogens like tamoxifen and fulvestrant. We delve into the preclinical data, detailing its effects on estrogen receptor (ER) binding, transcriptional regulation, and cancer cell proliferation. Furthermore, this guide offers detailed, field-proven protocols for key in vitro assays essential for characterizing the antiestrogenic properties of novel compounds, providing a valuable resource for laboratories engaged in endocrine therapy research.

Introduction: The Evolving Landscape of Antiestrogen Therapy

For decades, targeting the estrogen receptor (ER) has been a cornerstone in the treatment of hormone-receptor-positive breast cancer. The pioneering SERM, tamoxifen, revolutionized the field by competitively inhibiting estradiol binding to ERα. However, its partial agonist activity, particularly in the endometrium, and the development of resistance have driven the search for next-generation antiestrogens with improved efficacy and safety profiles. This pursuit has led to the development of compounds like GW7604, the active metabolite of the prodrug GW5638.[1][2][3] Structurally related to tamoxifen, GW7604 exhibits a distinct and more potent antiestrogenic profile, positioning it as a significant molecule of interest in endocrine therapy research.[1][4] This guide will dissect the antiestrogenic activity of GW7604, providing a comprehensive understanding of its mechanism of action and the experimental methodologies used for its characterization.

Molecular Mechanism of GW7604's Antiestrogenic Action

GW7604 exerts its antiestrogenic effects through a multi-faceted interaction with the estrogen receptor, primarily ERα. Its mechanism is distinct from that of tamoxifen, exhibiting reduced estrogen-like actions and a greater capacity to antagonize both estradiol and tamoxifen-induced gene expression.[1][2]

Estrogen Receptor Binding and Conformational Changes

Like other SERMs, GW7604 competitively binds to the ligand-binding domain (LBD) of ERα. However, the unique chemical structure of GW7604, particularly its carboxylic acid side chain, induces a distinct conformational change in the receptor compared to 4-hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen.[1][5] This altered conformation is critical to its enhanced antiestrogenic activity. Molecular modeling studies have revealed that the carboxylic acid of GW7604 causes a strong repulsion of the aspartate residue at position 351 (Asp351) of the ERα.[1][5] This interaction is significantly different from the weak interaction observed between the side chain of 4-OHT and Asp351.[1][5] The repulsion of Asp351 by GW7604 is proposed to disrupt the surface charge necessary for the binding of coactivator proteins, thereby preventing the transcriptional activation of estrogen-responsive genes.[1][5]

Antagonism of Estrogen- and Tamoxifen-Induced Gene Transcription

A key differentiator of GW7604 is its potent antagonism of gene transcription. In vitro studies have demonstrated that GW7604 effectively blocks the estradiol-induced expression of the transforming growth factor-alpha (TGFα) gene, a key mediator of estrogen-stimulated cell proliferation.[1][2] Notably, GW7604 also inhibits the partial agonist activity of 4-OHT, blocking its ability to induce TGFα mRNA.[1] This dual antagonism highlights its superior antiestrogenic profile compared to tamoxifen.

The importance of the Asp351 residue in this mechanism is underscored by studies using an ERα mutant where aspartate is replaced by tyrosine (D351Y). In cells expressing this mutant receptor, GW7604 paradoxically acts as an agonist, stimulating TGFα gene expression, similar to raloxifene.[1][2] This switch in activity provides strong evidence for the critical role of the interaction between GW7604's side chain and Asp351 in mediating its antiestrogenic effects.

Figure 2: Workflow for ER Competitive Binding Assay.

Protocol:

-

Preparation of ER-containing Cytosol:

-

Homogenize rat uterine tissue in a suitable buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer).

-

Centrifuge the homogenate at high speed to obtain a cytosolic fraction rich in estrogen receptors.

-

Alternatively, use commercially available recombinant human ERα or ERβ.

-

-

Binding Reaction:

-

In a series of tubes, add a fixed concentration of radiolabeled estradiol (e.g., [³H]-E2).

-

Add increasing concentrations of the test compound (GW7604) or a known competitor (unlabeled estradiol for standard curve).

-

Add the ER-containing cytosol to initiate the binding reaction.

-

Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add a dextran-coated charcoal suspension to each tube. The charcoal binds to the free radioligand.

-

Incubate for a short period and then centrifuge to pellet the charcoal.

-

-

Quantification:

-

Transfer the supernatant (containing the ER-bound radioligand) to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Estrogen-Responsive Element (ERE)-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to modulate ER-mediated gene transcription.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., MCF-7, which endogenously expresses ERα, or an ER-negative cell line like HEK293 co-transfected with an ER expression vector).

-

Transfect the cells with a reporter plasmid containing an estrogen-responsive element (ERE) driving the expression of a luciferase gene. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for normalization.

-

-

Compound Treatment:

-

Plate the transfected cells in a multi-well plate.

-

Treat the cells with varying concentrations of the test compound (GW7604) in the presence or absence of estradiol.

-

Include appropriate controls (vehicle, estradiol alone, known antagonist).

-

Incubate for 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells to release the luciferase enzyme.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

If a dual-luciferase system is used, measure the activity of both firefly and Renilla luciferases.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the compound concentration to determine the dose-response relationship.

-

For antagonist activity, calculate the IC50 value for the inhibition of estradiol-induced luciferase expression.

-

Western Blot Analysis for ERα Protein Levels

This technique is used to assess whether a compound affects the cellular levels of the ERα protein.

Protocol:

-

Cell Culture and Treatment:

-

Culture ER-positive cells (e.g., MCF-7) to a suitable confluency.

-

Treat the cells with the test compound (GW7604), a positive control for degradation (e.g., fulvestrant), and a vehicle control for a specified period (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ERα.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for ERα and the loading control using densitometry software.

-

Normalize the ERα band intensity to the loading control band intensity for each sample.

-

Compare the normalized ERα levels across the different treatment groups.

-

Conclusion and Future Directions

GW7604 represents a significant advancement in the field of selective estrogen receptor modulators. Its unique mechanism of action, characterized by potent antagonism of both estradiol- and tamoxifen-induced gene transcription without causing significant ERα degradation, distinguishes it from other antiestrogens. The preclinical data robustly support its potent anti-proliferative effects in ER-positive cancer cells, particularly its lack of partial agonist activity in endometrial cells, which suggests a favorable clinical profile.

The detailed experimental protocols provided in this guide offer a standardized framework for the in-depth characterization of novel antiestrogenic compounds. For researchers in drug discovery and development, a thorough understanding of GW7604's antiestrogenic activity and the methodologies to assess it are invaluable.

Future research should focus on comprehensive in vivo studies to fully elucidate the antitumor efficacy and pharmacokinetic/pharmacodynamic profile of GW7604. Furthermore, exploring the potential of GW7604 in overcoming tamoxifen resistance and its combination with other targeted therapies could open new avenues for the treatment of hormone-dependent malignancies. The continued investigation of compounds like GW7604 will undoubtedly contribute to the development of more effective and safer endocrine therapies for patients with breast and other estrogen-sensitive cancers.

References

-

Bentrem, D. J., et al. (2001). Molecular Mechanism of Action at Estrogen Receptor α of a New Clinically Relevant Antiestrogen (GW7604) Related to Tamoxifen. Endocrinology, 142(2), 838–846. [Link]

-

Bentrem, D., et al. (2001). Molecular mechanism of action at estrogen receptor alpha of a new clinically relevant antiestrogen (GW7604) related to tamoxifen. PubMed, 142(2):838-46. [Link]

-

Network of Cancer Research. (2019). GW7604, the Metabolite of GW5638, is a Selective Estrogen Receptor Downregulator (SERD). [Link]

-

Liu, Y., et al. (2017). Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator. Journal of Medicinal Chemistry, 60(17), 7445-7457. [Link]

-

Hörmann, N., et al. (2023). Development of heterodimeric estrogen receptor alpha antagonists to target simultaneously the ligand and coactivator binding site. Journal of Medicinal Chemistry, 66(10), 6823–6845. [Link]

-

Kalchschmid, C., et al. (2021). Development of Cytotoxic GW7604-Zeise's Salt Conjugates as Multitarget Compounds with Selectivity for Estrogen Receptor-Positive Tumor Cells. Journal of Medicinal Chemistry, 64(9), 5857–5874. [Link]

-

National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]

-

Murphy Lab, Emory University. (2000). Luciferase Assay protocol. [Link]

-

Kim, S., et al. (2021). PubChem in 2021: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388–D1395. [Link]

Sources

- 1. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sci-hub.red [sci-hub.red]

- 5. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [ykxb.scu.edu.cn]

A Technical Guide to GW7604: A Non-Steroidal Selective Estrogen Receptor Downregulator

This guide provides an in-depth technical overview of GW7604, a non-steroidal selective estrogen receptor downregulator (SERD). It is intended for researchers, scientists, and drug development professionals engaged in the study of endocrine therapies for estrogen receptor-positive (ER+) cancers. This document delves into the core mechanism of action, provides detailed experimental protocols for its characterization, presents key performance data, and discusses its relevance in the context of current and next-generation endocrine agents.

Introduction: The Evolution of ER Antagonism

Endocrine therapy remains a cornerstone in the management of ER+ breast cancer.[1] The therapeutic strategy has evolved from selective estrogen receptor modulators (SERMs) like tamoxifen, which exhibit mixed agonist/antagonist activity, to pure antagonists that completely abrogate ER signaling.[1][2] Selective estrogen receptor downregulators (SERDs) represent a significant advancement, functioning not only as competitive antagonists but also by inducing the degradation of the estrogen receptor alpha (ERα) protein.[1][3] The first-in-class SERD, fulvestrant, validated this approach, but its steroidal structure and poor oral bioavailability necessitated intramuscular administration, limiting its clinical utility.[1][4] This led to the pursuit of orally bioavailable, non-steroidal SERDs, a class to which GW7604 belongs.[1][3][5]

GW7604 is the active metabolite of the prodrug GW5638.[6][7] Structurally related to tamoxifen, it incorporates a key modification: a carboxylic acid side chain that fundamentally alters its interaction with the estrogen receptor.[6][8] This guide will explore the unique properties of GW7604 that define it as a SERD and provide the technical framework for its scientific evaluation.

Mechanism of Action: From Antagonism to Degradation

GW7604 exerts its effects through a dual mechanism: competitive binding to ERα and subsequent induction of receptor degradation.

Competitive Binding and Conformational Change

Like other antiestrogens, GW7604 competes with the natural ligand, 17β-estradiol (E2), for binding to the ligand-binding domain (LBD) of ERα.[8] However, the defining feature of GW7604 is its acrylic acid side chain.[8] Molecular modeling studies have revealed that this acidic moiety creates a strong repulsive interaction with the aspartate residue at position 351 (Asp351) of the ERα LBD.[9] This repulsion disrupts the conformation of the receptor's surface, specifically hindering the proper docking of coactivator proteins, which are essential for transcriptional activation.[9] This distinct conformational change is the initial step that differentiates GW7604 from SERMs like 4-hydroxytamoxifen (4-OHT), rendering it a more potent antagonist.[9]

Proteasome-Mediated Degradation of ERα

The altered conformation induced by GW7604 binding earmarks the ERα protein for destruction.[6] The cell's quality control machinery recognizes the unstable GW7604-ERα complex, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[10][11] This process effectively eliminates the receptor from the cell, preventing both ligand-dependent and ligand-independent signaling, a key mechanism of resistance to other endocrine therapies.[12]

It is important to note a point of contention in the literature. An early study by Bentrem et al. (2001) reported that GW7604 did not significantly reduce ERα levels in MCF-7 cells, contrasting with the effects of the pure antiestrogen ICI 182,780 (fulvestrant).[9] However, subsequent research and the broader classification of GW7604 in the context of oral SERD development support its role in promoting ERα degradation.[2][6][7] This discrepancy may be attributable to differences in experimental conditions, such as incubation times and compound concentrations. The protocols outlined in this guide are designed to robustly assess ERα downregulation.

Below is a diagram illustrating the proposed signaling pathway of GW7604.

Caption: Mechanism of GW7604 action in an ER+ cancer cell.

Experimental Characterization of GW7604

To rigorously evaluate the activity of GW7604, a series of well-established in vitro assays are required. The following protocols provide a framework for characterizing its binding affinity, ERα degradation capacity, and anti-proliferative effects.

ERα Competitive Binding Assay

This assay quantifies the ability of GW7604 to compete with estradiol for binding to ERα.

Principle: A fixed concentration of radiolabeled or fluorescently-labeled estradiol is incubated with ERα protein in the presence of varying concentrations of the test compound (GW7604). The amount of labeled estradiol displaced is measured, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Step-by-Step Protocol: [13]

-

Prepare Reagents:

-

Assay Buffer (TEDG Buffer): 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4.

-

Radiolabeled Estradiol (e.g., [3H]-17β-estradiol) at a working concentration of 0.5-1.0 nM.

-

Unlabeled 17β-estradiol for standard curve and non-specific binding control.

-

GW7604 stock solution (e.g., 10 mM in DMSO), serially diluted to a range of concentrations (e.g., 1 x 10^-11 to 1 x 10^-7 M).

-

ERα-containing preparation (e.g., rat uterine cytosol or recombinant human ERα LBD).

-

Hydroxylapatite (HAP) slurry for separation of bound from free ligand.

-

-

Assay Setup (in triplicate):

-

Total Binding: ERα + Radiolabeled Estradiol + Assay Buffer.

-

Non-specific Binding: ERα + Radiolabeled Estradiol + excess Unlabeled Estradiol.

-

Competitive Binding: ERα + Radiolabeled Estradiol + varying concentrations of GW7604.

-

-

Incubation: Incubate all tubes overnight at 4°C to reach equilibrium.

-

Separation: Add ice-cold HAP slurry to each tube, vortex, and incubate on ice for 15 minutes. Centrifuge to pellet the HAP-bound receptor-ligand complexes.

-

Washing: Wash the pellets with ice-cold buffer to remove unbound radiolabel.

-

Quantification: Resuspend the final pellet in scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of GW7604. Determine the IC50 value using non-linear regression analysis.

Western Blot for ERα Degradation

This assay directly visualizes and quantifies the reduction in ERα protein levels following treatment with GW7604.

Principle: ER+ breast cancer cells (e.g., MCF-7) are treated with GW7604 for a defined period. Cell lysates are then prepared, and the proteins are separated by size via SDS-PAGE. An antibody specific to ERα is used to detect the protein, and the band intensity is compared to untreated controls and loading controls.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Plate MCF-7 cells in 6-well plates and allow them to adhere.

-

Treat cells with various concentrations of GW7604 (e.g., 0.1, 1, 10, 100, 1000 nM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for degradation (e.g., 100 nM fulvestrant).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against ERα (e.g., clone F-10) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

-

Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control.

-

-

Data Analysis: Calculate the percentage of ERα degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) value.

Cell Viability (MTT) Assay

This assay measures the anti-proliferative effect of GW7604 on ER+ breast cancer cells.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol: [14][15]

-

Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7 or T-47D) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of GW7604 (e.g., from 1 pM to 10 µM) in triplicate for 72-96 hours. Include a vehicle control.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the log concentration of GW7604 and determine the IC50 value using a non-linear dose-response curve fit.

Data Presentation and Performance Metrics

The following tables summarize the expected quantitative data for GW7604 based on available literature.

Table 1: Binding Affinity of GW7604 for Estrogen Receptors

| Parameter | ERα | ERβ | Source |

| IC50 (nM) | 13.8 | Not Reported | [16] |

| Relative Binding Affinity (RBA, %) | 6.2 | 27.1 | [8] |

RBA is calculated relative to 17β-estradiol (set at 100%).

Table 2: Anti-proliferative Activity of GW7604 Derivatives

| Cell Line | Compound | IC50 (nM) | Source |

| MCF-7 (ER+) | GW7604-thioxo-quinazolinone conjugate (Cmpd 16) | 4.2 | [17] |

| MCF-7TamR (Tamoxifen-Resistant) | GW7604-thioxo-quinazolinone conjugate (Cmpd 16) | 476.6 | [17] |

Table 3: ERα Degradation Activity

| Cell Line | Compound | DC50 (nM) | Max Degradation (%) | Source |

| MCF-7 | GW7604-thioxo-quinazolinone conjugate (Cmpd 16) | Not Reported | ~60% at 1 µM | [17] |

Note: Quantitative ERα degradation data for the parent GW7604 is a key area for further investigation.

Below is a diagram illustrating a typical experimental workflow for evaluating a SERD like GW7604.

Caption: Experimental workflow for SERD characterization.

In Vivo Efficacy of the Prodrug GW5638

As GW7604 is the active metabolite, in vivo studies have focused on its orally bioavailable prodrug, GW5638.[2][18] Studies in ovariectomized athymic mice bearing ER+ breast cancer xenografts have demonstrated the efficacy of GW5638.[2][18]

-

Inhibition of Estrogen-Stimulated Growth: In tamoxifen-naive T47D tumors, orally administered GW5638 was as effective as tamoxifen in preventing estradiol-stimulated tumor growth.[18]

-

Activity in Tamoxifen-Resistant Models: Crucially, in models of tamoxifen-stimulated breast cancer (MCF-7 TAM LT and MT2 TAM), GW5638 effectively blocked tumor growth, whereas tamoxifen continued to stimulate it.[2][18] This demonstrates its potential to overcome acquired resistance to SERMs.

-

Effects on ERα Levels In Vivo: Western blot analysis of tumors from these xenograft models showed that GW5638 treatment led to the downregulation of ERα protein, though not a complete degradation as seen with fulvestrant.[2] This in vivo data supports the classification of GW5638/GW7604 as a SERD.

Discussion and Future Perspectives

GW7604 represents an important non-steroidal scaffold in the development of oral SERDs. Its unique mechanism of action, driven by the repulsion with Asp351, provides a clear rationale for its potent antiestrogenic and ER-degrading properties. The preclinical in vivo data for its prodrug, GW5638, is compelling, particularly its efficacy in tamoxifen-resistant models, which addresses a critical clinical need.

The discrepancy in early in vitro reports regarding its ability to downregulate ERα highlights the importance of standardized, robust protocols and appropriate time-course and dose-response experiments. The experimental workflows provided in this guide are designed to provide a comprehensive and definitive characterization of SERD activity.

While the development of GW5638 itself did not proceed to late-stage clinical trials, the foundational research on GW7604 has informed the design of a new generation of oral SERDs that are now in advanced clinical development.[1][3][4][5][19] These newer agents have built upon the chemical and mechanistic insights gleaned from compounds like GW7604 to achieve improved oral bioavailability, pharmacokinetic profiles, and potentially greater efficacy.[1][3] The study of GW7604, therefore, remains highly relevant for understanding the structure-activity relationships that govern the efficacy of this important class of anti-cancer agents.

References

-

Cancers (Basel). Oral SERD, A Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer. Published January 31, 2024. [Link]

-

Clinical Cancer Research. Effects of a New Clinically Relevant Antiestrogen (GW5638) Related to Tamoxifen on Breast and Endometrial Cancer Growth in Vivo. Published September 1, 2001. [Link]

-

Cancers (Basel). Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer. Published January 31, 2024. [Link]

-

Annual Review of Medicine. New Oral Selective Estrogen Receptor Degraders Redefine Management of Estrogen Receptor–Positive Breast Cancer. Accessed January 16, 2026. [Link]

-

PubMed. Effects of a new clinically relevant antiestrogen (GW5638) related to tamoxifen on breast and endometrial cancer growth in vivo. Published September 2001. [Link]

-

ResearchGate. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective. Published October 15, 2025. [Link]

-

springermedizin.de. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options. Published October 11, 2022. [Link]

-

National Institutes of Health. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells. Published August 10, 2023. [Link]

-

ResearchGate. Chemical structures of SERDs. GW5638 and its metabolite GW7604 are... Accessed January 16, 2026. [Link]

-

ACS Publications. Heterodimeric GW7604 Derivatives: Modification of the Pharmacological Profile by Additional Interactions at the Coactivator Binding Site. Published April 27, 2021. [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. Accessed January 16, 2026. [Link]

-

National Institutes of Health. Development of Cytotoxic GW7604-Zeise's Salt Conjugates as Multitarget Compounds with Selectivity for Estrogen Receptor- Positive Tumor Cells. Published March 13, 2024. [Link]

-

ACS Publications. Development of Cytotoxic GW7604-Zeise's Salt Conjugates as Multitarget Compounds with Selectivity for Estrogen Receptor- Positive Tumor Cells. Published March 13, 2024. [Link]

-

National Institutes of Health. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay. Published April 3, 2009. [Link]

-

ResearchGate. Antiproliferative Effects: IC 50 Values at ER-Positive MCF-7,... Accessed January 16, 2026. [Link]

-

protocols.io. MTT (Assay protocol). Published February 22, 2023. [Link]

-

PubMed. Molecular mechanism of action at estrogen receptor alpha of a new clinically relevant antiestrogen (GW7604) related to tamoxifen. Published February 2001. [Link]

-

National Institutes of Health. Heterodimeric GW7604 Derivatives: Modification of the Pharmacological Profile by Additional Interactions at the Coactivator Binding Site. Published April 27, 2021. [Link]

-

ResearchGate. Competitive binding curves of 17β-estradiol, 4-hydroxytamoxifen, GW7604, and 9. Accessed January 16, 2026. [Link]

-

National Toxicology Program. Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. Published October 5, 2002. [Link]

-

National Institutes of Health. Proteasome-dependent endoplasmic reticulum-associated protein degradation: An unconventional route to a familiar fate. Published February 13, 1996. [Link]

-

Network of Cancer Research. GW7604, the Metabolite of GW5638, is a Selective Estrogen Receptor Downregulator (SERD). Published June 27, 2019. [Link]

-

Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Published March 28, 2015. [Link]

-

Lifespan. New Drug Eliminates Breast Cancer in Mouse Study. Published January 24, 2025. [Link]

-

National Institutes of Health. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? Published 2005. [Link]

-

PubMed. Characterizing the efficacy of cancer therapeutics in patient-derived xenograft models of metastatic breast cancer. Published March 12, 2018. [Link]

-

PubMed. Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application. Published 2006. [Link]

-

PubMed. Differential responsiveness of human breast cancer cell lines MCF-7 and T47D to growth factors and 17 beta-estradiol. Published July 15, 1988. [Link]

-

Western Michigan University ScholarWorks at WMU. MCF-7 cells T47D cells. Accessed January 16, 2026. [Link]

-

National Institutes of Health. Proteasome inhibition represses ERα gene expression in ER+ cells- a new link between proteasome activity and estrogen signaling in breast cancer. Published August 1, 2011. [Link]

-

Frontiers. MOF negatively regulates estrogen receptor α signaling via CUL4B-mediated protein degradation in breast cancer. Published September 22, 2022. [Link]

-

PubMed. Targeted degradation of activating estrogen receptor α ligand-binding domain mutations in human breast cancer. Published December 2018. [Link]

-

National Institutes of Health. Estrogen Receptor-Dependent Proteasomal Degradation of the Glucocorticoid Receptor Is Coupled to an Increase in Mdm2 Protein Expression. Published July 2005. [Link]

-

National Institutes of Health. Increased Proteasome-Dependent Degradation of Estrogen Receptor-Alpha by TGF-β1 in Breast Cancer Cell Lines. Published 2007. [Link]

-

National Institutes of Health. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy. Published June 1, 2009. [Link]

-

ResearchGate. Pharmacokinetics of tamoxifen, 4-hydroxytamoxifen, and ZB497 in mice... Accessed January 16, 2026. [Link]

-

PubMed. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women. Published October 2021. [Link]

-

ResearchGate. Modeling binding equilibrium in a competitive estrogen receptor binding assay. Published August 10, 2025. [Link]

Sources

- 1. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a new clinically relevant antiestrogen (GW5638) related to tamoxifen on breast and endometrial cancer growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. annualreviews.org [annualreviews.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Heterodimeric GW7604 Derivatives: Modification of the Pharmacological Profile by Additional Interactions at the Coactivator Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of action at estrogen receptor alpha of a new clinically relevant antiestrogen (GW7604) related to tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proteasome-dependent endoplasmic reticulum-associated protein degradation: An unconventional route to a familiar fate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | MOF negatively regulates estrogen receptor α signaling via CUL4B-mediated protein degradation in breast cancer [frontiersin.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options | springermedizin.de [springermedizin.de]

An In-depth Technical Guide to the Discovery, Synthesis, and Biological Profile of GW7604: A Selective Estrogen Receptor Downregulator

A Note to the Researcher: The initial premise of this guide was to explore the discovery and synthesis of GW7604 as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). However, a comprehensive review of the scientific literature reveals that GW7604 is not a VEGFR-2 inhibitor. Instead, it is a well-characterized and clinically relevant antiestrogen, specifically a Selective Estrogen Receptor Downregulator (SERD). This guide has been structured to provide a scientifically accurate and in-depth exploration of GW7604 in its established role, while also addressing the initial interest in VEGFR-2 as a therapeutic target.

Part 1: The Discovery and Rationale of GW7604 as a Second-Generation Endocrine Therapy

The Evolution from SERMs to SERDs: Overcoming Tamoxifen Resistance

For decades, endocrine therapy has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] The first generation of these therapies was dominated by Selective Estrogen Receptor Modulators (SERMs), with tamoxifen being the most prominent example. Tamoxifen functions by competitively inhibiting the binding of estrogen to the ER, leading to a conformational change in the receptor that blocks its transcriptional activity in breast tissue. However, tamoxifen also exhibits partial agonist activity in other tissues, such as the endometrium, which can lead to an increased risk of endometrial cancer.[3][4] Furthermore, a significant challenge in the long-term treatment with tamoxifen is the development of acquired resistance.[5][6]

This clinical need spurred the development of a new class of endocrine agents: the Selective Estrogen Receptor Downregulators (SERDs). Unlike SERMs, which primarily modulate receptor activity, SERDs induce a conformational change in the ER that targets it for proteasomal degradation, thereby eliminating the receptor from the cancer cell.[1][7] Fulvestrant (ICI 182,780) was the first-in-class SERD, demonstrating efficacy in tamoxifen-resistant settings.

The Emergence of GW7604: A Tamoxifen Analogue with a SERD Profile

GW7604 emerged from research aimed at developing novel non-steroidal antiestrogens that could overcome the limitations of tamoxifen. It is the active metabolite of the prodrug GW5638, a triphenylethylene derivative of tamoxifen with a distinctive carboxylic acid side chain.[5] The conversion of GW5638 to GW7604 is analogous to the metabolic activation of tamoxifen to its more potent metabolite, 4-hydroxytamoxifen (4-OHT).[1][2][4]

The key innovation in the design of GW7604 lies in its unique side chain. While the antiestrogenic side chain of 4-OHT has a weak interaction with the amino acid Aspartate 351 (Asp351) on the surface of the ER ligand-binding domain, the carboxylic acid of GW7604 creates a strong repulsion with Asp351.[3][8] This specific interaction induces a novel conformation of the ER, distinct from that induced by estrogen or 4-OHT, which is believed to be responsible for its SERD activity.[5][7] This altered conformation not only blocks coactivator binding but also exposes hydrophobic surfaces on the receptor, marking it for degradation.[7]

The discovery of GW7604 and its prodrug GW5638 represented a significant advancement, providing an orally bioavailable SERD with a distinct mechanism of action from both tamoxifen and the steroidal SERD, fulvestrant.[1][2]

Mechanism of Action: Estrogen Receptor Antagonism and Degradation

The primary mechanism of action of GW7604 is its high-affinity binding to the estrogen receptor, acting as a potent antagonist.[9] In cellular models, GW7604 effectively blocks the growth-promoting effects of estradiol in both breast (MCF-7) and endometrial (ECC-1) cancer cell lines.[3]

A defining characteristic of GW7604 is its ability to downregulate ERα protein levels, a hallmark of SERD activity.[1][2] This degradation of the receptor is a key differentiator from SERMs like tamoxifen, which can in some contexts stabilize or even increase ER protein levels.[4]

The interaction of GW7604 with the ER has been further elucidated through studies using mutant ERs. For instance, in cells transfected with a D351Y mutant ER, where the critical aspartate residue is replaced by tyrosine, GW7604's activity can be altered, highlighting the importance of this specific molecular interaction for its antiestrogenic effects.[3][4]

Figure 1: Estrogen Receptor Signaling and Inhibition by GW7604. In the canonical pathway, estradiol binds to the ER, leading to dimerization, nuclear translocation, and recruitment of coactivators to initiate gene transcription and cell proliferation. GW7604 competitively binds to the ER, preventing coactivator recruitment and targeting the receptor for proteasomal degradation.

Part 2: Synthesis of GW7604

While specific, detailed industrial synthesis protocols for GW7604 are often proprietary, the academic literature provides routes for its synthesis, typically as part of broader medicinal chemistry studies.[10][11][12] The synthesis generally involves a multi-step sequence, starting from commercially available precursors. The following is a representative, conceptual synthetic scheme based on published methodologies for GW7604 and its derivatives.

Conceptual Synthetic Pathway

The synthesis of (E/Z)-3-(4-((E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl)phenyl)acrylic acid (GW7604) can be envisioned through a convergent synthesis. Key steps would likely include the formation of the triphenylethylene core and the subsequent elaboration of the acrylic acid side chain.

Step 1: Protection of Phenolic Hydroxyl Group

-

The synthesis would likely begin with a suitable protected form of a 4-hydroxybenzophenone derivative to prevent unwanted side reactions of the phenolic hydroxyl group.

Step 2: Formation of the Triphenylethylene Core

-

A key step is the olefination reaction to create the central double bond of the triphenylethylene scaffold. This could be achieved via a McMurry coupling or a related olefination strategy, reacting the protected benzophenone derivative with a suitable partner to introduce the phenyl and ethyl groups.

Step 3: Introduction of the Phenylacrylic Acid Moiety

-

The phenyl ring destined to bear the acrylic acid side chain would likely be introduced with a functional group handle, such as a bromine or iodine atom. This would allow for a palladium-catalyzed cross-coupling reaction, such as a Heck reaction, with an acrylate ester.

Step 4: Deprotection and Hydrolysis

-

The final steps would involve the removal of the protecting group from the phenolic hydroxyl and the hydrolysis of the acrylate ester to yield the final carboxylic acid, GW7604.

It is important to note that the synthesis of triphenylethylenes like GW7604 often results in a mixture of E and Z isomers.[11] For biological testing, these isomers may be separated or tested as a mixture, as interconversion can occur under physiological conditions.

Experimental Workflow for Characterization of a Novel SERD

The discovery and validation of a compound like GW7604 involves a rigorous experimental workflow.

Figure 2: Experimental Workflow for SERD Discovery. A typical cascade of assays to identify and characterize a novel SERD, starting from chemical synthesis and progressing through in vitro and in vivo models.

Part 3: Biological Activity and Data Summary

The biological activity of GW7604 has been characterized in a variety of in vitro systems.

| Assay | Cell Line | Measurement | Result | Reference |

| Cell Proliferation | ECC-1 (Endometrial) | Growth Inhibition | No estrogen-like growth at any concentration (10⁻¹¹ to 10⁻⁶ M) | [3] |

| Cell Proliferation | MCF-7 (Breast) | Growth Inhibition | Blocks estradiol-induced growth | [3] |

| Gene Expression | MDA-MB-231 (ER-transfected) | TGFα mRNA levels | Inhibits estradiol and 4-OHT induced TGFα expression | [1][4] |

| Protein Expression | MCF-7, ECC-1 | ERα protein levels | Does not significantly affect ER levels compared to controls (in some studies) | [3] |

| Protein Expression | MCF-7 | ERα protein levels | Suggested to decrease ER protein levels (in other studies, consistent with SERD activity) | [8] |

Note: The reported effects on ERα protein levels can vary between studies and experimental conditions, but the consensus points towards a SERD mechanism involving receptor degradation.

Part 4: VEGFR-2 as a Therapeutic Target in Oncology

While GW7604 is not a VEGFR-2 inhibitor, the initial query highlights a significant area of cancer research. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[13]

The VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase expressed predominantly on vascular endothelial cells.[14] The binding of its ligand, VEGF-A, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[15] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades that promote endothelial cell proliferation, survival, migration, and permeability.[16][17]

-

PLCγ-PKC-MAPK Pathway: This cascade is a major driver of endothelial cell proliferation.[17]

-

PI3K-Akt Pathway: This pathway is crucial for endothelial cell survival and permeability.[15][16]

-

Src Family Kinases: These are involved in cell migration and the formation of focal adhesions.

Figure 3: VEGFR-2 Signaling Pathway and Inhibition. Binding of VEGF-A to VEGFR-2 activates multiple downstream pathways leading to angiogenesis. Small molecule Tyrosine Kinase Inhibitors (TKIs) typically block the ATP-binding site of the receptor's intracellular kinase domain, inhibiting its activity.

Small Molecule Inhibitors of VEGFR-2

A number of small molecule tyrosine kinase inhibitors (TKIs) that target VEGFR-2 have been approved for clinical use in various cancers.[18][19] These drugs are designed to compete with ATP for binding to the intracellular kinase domain of the receptor, thereby inhibiting autophosphorylation and blocking downstream signaling.[13]

| VEGFR-2 Inhibitor | Other Key Targets | Approved Indications (Examples) | Reference |

| Sorafenib | PDGFR, c-KIT, RAF | Hepatocellular Carcinoma, Renal Cell Carcinoma | |

| Sunitinib | PDGFR, c-KIT, FLT3 | Renal Cell Carcinoma, GIST | [18] |

| Lenvatinib | VEGFR1/3, FGFR1-4, PDGFRα, RET, KIT | Thyroid Cancer, Renal Cell Carcinoma, HCC | [20] |

| Cabozantinib | MET, AXL, RET, KIT | Renal Cell Carcinoma, Thyroid Cancer, HCC | [20] |

| Ramucirumab (Antibody) | VEGFR-2 (extracellular) | Gastric Cancer, NSCLC, Colorectal Cancer | |

| Apatinib | VEGFR-2 | Gastric Cancer (in China) | [21] |

The development of VEGFR-2 inhibitors continues to be an active area of research, with a focus on improving selectivity to reduce off-target effects and overcoming mechanisms of resistance.[20][22]

Conclusion

GW7604 is a pivotal molecule in the history of endocrine therapy, representing a successful effort to design a non-steroidal, orally bioavailable SERD capable of overcoming some of the limitations of tamoxifen. Its unique interaction with the estrogen receptor, leading to receptor degradation, provides a distinct and powerful mechanism for treating ER+ breast cancer. While the initial premise of GW7604 as a VEGFR-2 inhibitor is not supported by the scientific literature, the principles of targeted drug discovery that led to its development are mirrored in the successful design of potent VEGFR-2 inhibitors. Both ER and VEGFR-2 remain critical targets in oncology, and the continued exploration of their respective inhibitors is essential for advancing cancer therapy.

References

-

Bentrem, D. J., et al. (2001). Molecular mechanism of action at estrogen receptor alpha of a new clinically relevant antiestrogen (GW7604) related to tamoxifen. Endocrinology, 142(2), 838–846. [Link]

-

Bentrem, D. J., et al. (2001). Molecular Mechanism of Action at Estrogen Receptor α of a New Clinically Relevant Antiestrogen (GW7604) Related to Tamoxifen. Endocrinology, 142(2), 838–846. [Link]

-

ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. [Link]

-

Network of Cancer Research. (2019). GW7604, the Metabolite of GW5638, is a Selective Estrogen Receptor Downregulator (SERD). [Link]

-

Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

-

Ma, S., et al. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 7, 239. [Link]

-

Bentrem, D. J., et al. (2001). Molecular Mechanism of Action at Estrogen Receptor of a New Clinically Relevant Antiestrogen (GW7604) Related to Tamoxifen. Endocrinology, 142(2), 838–846. [Link]

-

Kumar, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 357–365. [Link]

-

El-Tanani, M. K., et al. (2001). Effects of a New Clinically Relevant Antiestrogen (GW5638) Related to Tamoxifen on Breast and Endometrial Cancer Growth in Vivo. Clinical Cancer Research, 7(12), 4152–4158. [Link]

-

Gona, S., et al. (2024). Development of Cytotoxic GW7604-Zeise's Salt Conjugates as Multitarget Compounds with Selectivity for Estrogen Receptor-Positive Tumor Cells. Journal of Medicinal Chemistry, 67(7), 5786–5804. [Link]

-

Aprile, G., et al. (2015). Clinical advances in the development of novel VEGFR2 inhibitors. Expert Review of Clinical Pharmacology, 8(4), 435–446. [Link]

-

Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

-

McDonnell, D. P., & Wardell, S. E. (2015). Oral Selective Estrogen Receptor Downregulators (SERDs), a Breakthrough Endocrine Therapy for Breast Cancer. Journal of Medicinal Chemistry, 58(13), 5135–5137. [Link]

-

ResearchGate. (n.d.). Chemical structures of SERDs. GW5638 and its metabolite GW7604 are.... [Link]

-

Sun, L., et al. (2014). Selective VEGFR Inhibitors for Anticancer Therapeutics in Clinical Use and Clinical Trials. Current Pharmaceutical Design, 20(17), 2911–2924. [Link]

-

Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

-

DelveInsight. (2025). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. [Link]

-

ResearchGate. (n.d.). Some VEGFR-2 inhibitors currently approved or in clinical trials. [Link]

-

Gona, S., et al. (2021). Heterodimeric GW7604 Derivatives: Modification of the Pharmacological Profile by Additional Interactions at the Coactivator Binding Site. Journal of Medicinal Chemistry, 64(9), 5766–5786. [Link]

-

Gona, S., et al. (2021). Heterodimeric GW7604 Derivatives: Modification of the Pharmacological Profile by Additional Interactions at the Coactivator Binding Site. Journal of Medicinal Chemistry, 64(9), 5766–5786. [Link]

-

Gona, S., et al. (2024). Development of Cytotoxic GW7604-Zeise's Salt Conjugates as Multitarget Compounds with Selectivity for Estrogen Receptor-Positive Tumor Cells. Journal of Medicinal Chemistry. [Link]

-

UChicago Medicine. (2005). Tamoxifen-like drug suggests new ways to selectively block estrogen. [Link]

-

Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

-

El-Sayed, M. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][3][23]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11333. [Link]

-

Borges, A. F., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 16(10), 1438. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Molecular mechanism of action at estrogen receptor alpha of a new clinically relevant antiestrogen (GW7604) related to tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Tamoxifen-like drug suggests new ways to selectively block estrogen - UChicago Medicine [uchicagomedicine.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Heterodimeric GW7604 Derivatives: Modification of the Pharmacological Profile by Additional Interactions at the Coactivator Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 18. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]

- 21. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

The Structure-Activity Relationship of GW7604: A Technical Guide for Drug Development Professionals

Abstract

GW7604, the active metabolite of the prodrug GW5638, is a potent selective estrogen receptor modulator (SERM) that exhibits characteristics of a selective estrogen receptor downregulator (SERD). Its unique chemical scaffold, particularly the carboxylic acid side chain, distinguishes it from other SERMs like tamoxifen, conferring a distinct pharmacological profile. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of GW7604, offering valuable insights for researchers and drug development professionals in the field of endocrine therapies. We will delve into the molecular interactions governing its mechanism of action, analyze the impact of structural modifications on its biological activity, and provide detailed protocols for key in vitro assays essential for the characterization of GW7604 and its analogs.

Introduction: The Rationale for Targeting the Estrogen Receptor with Novel Scaffolds

The estrogen receptor alpha (ERα) is a well-validated therapeutic target in hormone-receptor-positive breast cancer. For decades, SERMs such as tamoxifen have been a cornerstone of endocrine therapy. However, the agonist activity of tamoxifen in certain tissues can lead to undesirable side effects, and the development of resistance remains a significant clinical challenge. This has driven the quest for novel ERα modulators with improved efficacy and safety profiles.

GW7604 emerged from these efforts as a promising lead compound. Unlike the basic side chain of tamoxifen, GW7604 possesses an acidic acrylic acid moiety.[1] This seemingly subtle change has profound implications for its interaction with the ERα ligand-binding domain (LBD), resulting in reduced estrogenic activity and, in some contexts, the promotion of ERα degradation.[1][2] Understanding the SAR of the GW7604 core is therefore critical for the rational design of next-generation SERMs and SERDs with optimized therapeutic properties.

Mechanism of Action: A Tale of a Crucial Carboxylate

The antagonistic activity of GW7604 is primarily attributed to its unique interaction with the ERα LBD, specifically with the amino acid residue Aspartate 351 (Asp351). Molecular modeling studies have revealed that the carboxylic acid side chain of GW7604 creates a strong repulsive force with the negatively charged Asp351.[3] This repulsion induces a conformational change in the receptor that disrupts the binding surface required for the recruitment of coactivator proteins, which are essential for estrogen-mediated gene transcription.[1] In contrast, the basic side chain of 4-hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen, has a much weaker interaction with Asp351, allowing for a degree of coactivator binding and resulting in partial agonist activity.[3]

This differential interaction with Asp351 is a key determinant of the reduced estrogen-like effects of GW7604 compared to 4-OHT.[3] Furthermore, the binding of GW7604 can lead to the downregulation of ERα protein levels, a characteristic of SERDs.[2]

Signaling Pathway of GW7604 at the Estrogen Receptor α

Caption: GW7604 binds to ERα, inducing a conformational change that prevents coactivator recruitment and blocks gene transcription.

Structure-Activity Relationship Studies of GW7604 Analogs

Systematic modification of the GW7604 scaffold has provided valuable insights into the structural requirements for high-affinity ERα binding and potent antagonistic activity. A key strategy has been the synthesis of heterodimeric molecules where GW7604 is linked via a spacer to a moiety known to bind to the coactivator binding site (CABS) on the ERα surface.[1]

Summary of SAR Data for Heterodimeric GW7604 Derivatives

| Compound | Linker Length (n) | CABS Binder | RBA (%) ERα[1][4] | RBA (%) ERβ[1][4] | IC50 (nM) Coactivator Recruitment (ERα)[1] | IC50 (nM) MCF-7 Proliferation[2][5] |

| GW7604 | - | - | 6.2 | 27.1 | 228.4 | - |

| 15 | 4 | Thioxo-quinazolinone | 7.1 | 7.4 | - | - |

| 16 | 6 | Thioxo-quinazolinone | 23.4 | 110 | 13.54 | 4.2 |

| 17 | 8 | Thioxo-quinazolinone | 8.2 | 8.9 | - | - |

| 18 | 10 | Thioxo-quinazolinone | 7.3 | 7.2 | - | - |

| 36 | 6 | 5-Methoxybenzimidazole | 13.8 | 6.2 | 36.33 | - |

| 42 | 6 | 5-Hydroxybenzimidazole | 10.6 | 10.3 | 23.34 | - |

Key Observations from SAR Studies:

-

Linker Length: The length of the alkyl spacer connecting GW7604 to the CABS binder is critical for optimal activity. For the thioxo-quinazolinone series, a linker of six carbons (compound 16 ) resulted in the highest binding affinity for ERβ and potent inhibition of coactivator recruitment.[1][4]

-

CABS Binder Identity: The nature of the CABS-binding moiety significantly influences the pharmacological profile. The thioxo-quinazolinone derivatives generally exhibited higher ERβ binding affinity and were more effective at downregulating ERα compared to the benzimidazole derivatives.[1][2][5] Compound 16 , in particular, demonstrated potent anti-proliferative activity in MCF-7 cells.[2][5]

-

ER Subtype Selectivity: While GW7604 itself shows a preference for ERβ, modifications can modulate this selectivity. Compound 16 displayed remarkable ERβ selectivity.[1][4]

Experimental Protocols for In Vitro Characterization

The following section provides detailed, step-by-step methodologies for the key in vitro assays used to evaluate the SAR of GW7604 and its analogs.

Experimental Workflow for Characterizing GW7604 Analogs

Sources

- 1. Heterodimeric GW7604 Derivatives: Modification of the Pharmacological Profile by Additional Interactions at the Coactivator Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterodimeric GW7604 Derivatives: Modification of the Pharmacological Profile by Additional Interactions at the Coactivator Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of action at estrogen receptor alpha of a new clinically relevant antiestrogen (GW7604) related to tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Pharmacology and Pharmacokinetics of GW7604

A Note on Compound Designation: The identifier GW7604 is predominantly associated in peer-reviewed literature with a specific antiestrogen compound—a selective estrogen receptor downregulator (SERD). This guide will focus exclusively on this molecule. It is important to distinguish it from Satavaptan (also known as SR121463), a vasopressin V2 receptor antagonist, which has been investigated for different therapeutic purposes. This document is dedicated to the SERD, GW7604.

Executive Summary

GW7604 is a potent, non-steroidal antiestrogen that functions as a selective estrogen receptor downregulator (SERD). It is the active metabolite of the orally bioavailable prodrug GW5638, analogous to the relationship between tamoxifen and its active metabolite, 4-hydroxytamoxifen (4-OHT).[1][2] Developed as a next-generation endocrine therapy, GW7604 exhibits a distinct pharmacological profile characterized by high-affinity binding to the estrogen receptor alpha (ERα) and a mechanism that not only antagonizes estrogen-mediated signaling but also promotes the degradation of the ERα protein.[1] This dual action offers a potential advantage in overcoming resistance to traditional selective estrogen receptor modulators (SERMs) in the context of ER-positive breast cancer. This guide provides a comprehensive overview of the pharmacology, mechanism of action, and pharmacokinetic considerations of GW7604, intended for researchers and professionals in drug development.

Pharmacology

Mechanism of Action: A Dual-Function Antiestrogen

GW7604 exerts its effects through direct, high-affinity binding to the ligand-binding domain (LBD) of the estrogen receptor, primarily ERα.[3] Unlike traditional SERMs such as tamoxifen, which can exhibit partial agonist activity in certain tissues, GW7604 is engineered for pure antagonism. Its unique chemical structure, particularly its carboxylic acid side chain, induces a conformational change in the ERα protein that is distinct from that induced by estradiol or SERMs.[4]

This conformational change leads to two primary functional outcomes:

-

Blocked Coactivator Recruitment: The GW7604-ERα complex fails to adopt the active conformation necessary for the binding of transcriptional coactivators. This sterically hinders the assembly of the transcriptional machinery at estrogen response elements (EREs) on DNA, thereby silencing the expression of estrogen-dependent genes, such as the transforming growth factor-alpha (TGFα) gene.[1][4]

-

Receptor Degradation: The altered conformation marks the ERα protein for ubiquitinylation and subsequent degradation by the proteasome.[1] This downregulation of cellular ERα levels reduces the total capacity of the cell to respond to estrogen, a mechanism shared with other SERDs like fulvestrant. This degradation is a key differentiator from SERMs, which may only block the receptor.

Computer modeling suggests that the carboxylic acid side chain of GW7604 causes a strong repulsion of the surface amino acid aspartate 351 (D351) in the ERα LBD.[4] This disruption is proposed to prevent the formation of a surface charge clamp required for coactivator docking, explaining its potent antagonist profile and reduced estrogen-like activity compared to 4-OHT.[4]

In Vitro Pharmacological Profile

In vitro studies using human breast cancer cell lines (e.g., MCF-7) are fundamental to characterizing the activity of GW7604. These assays consistently demonstrate its potent antiestrogenic and SERD properties. In contrast to 4-hydroxytamoxifen, which can show weak estrogen-like agonist effects at low concentrations in endometrial cancer cells (ECC-1), GW7604 demonstrates no such agonist activity.[4] It effectively blocks estradiol-induced cell proliferation in both MCF-7 and ECC-1 cells.[4]

| Parameter | Target | GW7604 | 4-Hydroxytamoxifen (4-OHT) | Reference |

| Relative Binding Affinity (RBA) for ERα | Human ERα | 6.2% | 14.7% | [5] |

| Relative Binding Affinity (RBA) for ERβ | Human ERβ | 27.1% | 60.7% | [5] |

| Effect on ERα Protein Levels (Western Blot) | MCF-7 cells | No significant change (similar to Raloxifene) | Not specified (vs. control) | [4] |

| Proliferation Effect (Endometrial Cells) | ECC-1 cells | No growth stimulation at any concentration | Weakly estrogen-like at 10⁻¹¹-10⁻¹⁰ M | [4] |

| Antagonism of TGFα Gene Induction | MDA-MB-231 cells (ERα transfected) | Potent inhibition of Estradiol and 4-OHT | - | [1][4] |

Note: RBA is relative to Estradiol (100%). The finding of "no significant change" in ER levels in one study[4] contrasts with the broader classification of GW7604 as a SERD, which implies degradation[1][3]. This may reflect differences in experimental conditions (e.g., incubation time, concentration) and highlights the complexity of classifying these molecules.

Pharmacokinetics and Metabolism

Prodrug-Metabolite Relationship

GW7604 is the active metabolite of the prodrug GW5638.[1][2] This strategy is common in drug development to improve the oral bioavailability and overall pharmacokinetic profile of a pharmacologically active molecule. GW5638 is administered orally and is subsequently metabolized in the body to form GW7604, which then exerts the primary therapeutic effect.[1] This is directly analogous to the clinical use of tamoxifen, which is metabolized to the more active 4-hydroxytamoxifen.[1]

ADME Profile (Absorption, Distribution, Metabolism, Excretion)

Detailed human pharmacokinetic data for GW7604 are limited in publicly available literature, as is common for developmental compounds. The focus is typically on the administered prodrug, GW5638.

-

Absorption: GW5638 is designed for oral bioavailability.[2] Following administration, it is absorbed and undergoes metabolic conversion.

-

Metabolism: The primary metabolic step is the conversion of the parent compound GW5638 into its active, hydroxylated form, GW7604.[1]

-

Excretion: The routes of elimination for GW7604 and its metabolites have not been extensively detailed in the reviewed literature.

Due to the limited public data, a quantitative pharmacokinetic table cannot be reliably constructed at this time. Research would focus on measuring plasma concentrations of both the prodrug (GW5638) and the active metabolite (GW7604) over time following oral administration of GW5638.

Key Experimental Methodologies

The characterization of GW7604 requires specific, validated assays to determine its affinity for ERα and its functional consequences on receptor stability and downstream signaling.

Protocol: Competitive Radioligand Binding Assay for ERα Affinity

This protocol determines the relative binding affinity (RBA) of GW7604 for ERα by measuring its ability to compete with a high-affinity radiolabeled estrogen.

Causality: This assay is critical for establishing that the compound directly interacts with the intended target. The use of a competitive format allows for the calculation of an IC50, which is then normalized against a known standard (estradiol) to determine RBA, providing a robust measure of target affinity.

Methodology:

-

Preparation: Prepare ERα protein extract from a reliable source (e.g., recombinant human ERα or cytosol from ER-positive cells like MCF-7).

-

Reaction Setup: In a multi-well plate, combine the ERα extract with a fixed, low concentration of a radiolabeled ligand (e.g., [³H]-Estradiol).

-

Competition: Add increasing concentrations of unlabeled competitor:

-

Control (unlabeled Estradiol) for standard curve.

-

Test compound (GW7604).

-

A high concentration of unlabeled Estradiol to determine non-specific binding.

-

-

Incubation: Incubate the plates at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.

-

Separation: Separate bound from unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

-

Washing: Wash the HAP pellets multiple times with buffer to remove non-specifically bound radioligand.

-

Quantification: Add scintillation cocktail to the washed pellets and measure radioactivity using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to calculate the IC50 (concentration of competitor that inhibits 50% of specific [³H]-Estradiol binding). Calculate the RBA using the formula: (IC50 of Estradiol / IC50 of GW7604) x 100.

Protocol: Western Blot for ERα Downregulation

This protocol provides a semi-quantitative assessment of the SERD activity of GW7604 by measuring its effect on total ERα protein levels in a cellular context.

Causality: This is the definitive assay to confirm a SERD mechanism. A reduction in the total amount of ERα protein following treatment, in the absence of agents that block protein synthesis, directly demonstrates that the compound promotes receptor degradation.

Methodology:

-

Cell Culture: Plate ER-positive MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped serum for at least 48 hours to reduce baseline estrogenic signaling.

-

Treatment: Treat cells with the vehicle (e.g., DMSO), a positive control for degradation (e.g., Fulvestrant), and various concentrations of GW7604 for a specified time (e.g., 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors to extract total cellular protein.

-

Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Immunoblotting:

-

Incubate the membrane with a primary antibody specific to ERα overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Separately, probe a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across lanes.

-

-

Detection: Add an HRP substrate (chemiluminescent reagent) and capture the signal using a digital imaging system.

-

Analysis: Quantify the band intensity for ERα and the loading control using densitometry software. Normalize the ERα signal to the loading control signal for each sample and compare the levels in GW7604-treated samples to the vehicle control.

Conclusion

GW7604 is a well-characterized preclinical SERD, notable as the active metabolite of the prodrug GW5638. Its pharmacology is defined by a dual mechanism of action: it is a pure antagonist of ERα-mediated gene transcription and it promotes the degradation of the ERα protein. This profile distinguishes it from classical SERMs like tamoxifen and positions it as a compound of interest for the treatment of hormone-dependent breast cancer, particularly in settings of acquired resistance to other endocrine therapies. While detailed clinical pharmacokinetic data are not widely published, the prodrug strategy employed is a well-established method to achieve oral bioavailability. The experimental protocols outlined herein represent the foundational assays required to evaluate the core pharmacological properties of GW7604 and similar molecules in a drug discovery and development context.

References

-

Grabher, P., Kapitza, P., Hörmann, N., Scherfler, A., Hermann, M., Zwerger, M., Varbanov, H. P., Kircher, B., Baecker, D., & Gust, R. (2021). Development of Cytotoxic GW7604-Zeise's Salt Conjugates as Multitarget Compounds with Selectivity for Estrogen Receptor- Positive Tumor Cells. Journal of Medicinal Chemistry, 64(10), 6899–6914. [Link]

-

Network of Cancer Research. (2019). GW7604, the Metabolite of GW5638, is a Selective Estrogen Receptor Downregulator (SERD). Cancer Research. [Link]

-

Grabher, P., Gschnait, K., Kalchschmid, C., & Gust, R. (2021). Heterodimeric GW7604 Derivatives: Modification of the Pharmacological Profile by Additional Interactions at the Coactivator Binding Site. Journal of Medicinal Chemistry, 64(8), 4648–4670. [Link]

-

Bentrem, D. J., Dardes, R. C., Liu, H., MacGregor-Schafer, J., Zapf, J. W., & Jordan, V. C. (2001). Molecular mechanism of action at estrogen receptor alpha of a new clinically relevant antiestrogen (GW7604) related to tamoxifen. Endocrinology, 142(2), 838–846. [Link]

-

ResearchGate. (n.d.). Chemical structures of SERDs. GW5638 and its metabolite GW7604 are tamoxifen analogs... [Image]. ResearchGate. [Link]

-

Zain, A., & Tzakas, E. (2022). An overview of satavaptan: a selective V2 receptor antagonist. Expert Opinion on Investigational Drugs, 21(1), 91-99. [Link]

-

Ginès, P., Wong, F., Watson, H., Milutinovic, S., del Arbol, L. R., & Olteanu, D. (2008). Effects of satavaptan, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial. Hepatology, 48(1), 204-213. [Link]

Sources

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular mechanism of action at estrogen receptor alpha of a new clinically relevant antiestrogen (GW7604) related to tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Investigating the Downstream Effects of GW7604

For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's activity is paramount. This guide provides a detailed technical framework for investigating the downstream molecular and cellular consequences of GW7604, a potent selective estrogen receptor downregulator (SERD). As the active metabolite of the prodrug GW5638, GW7604 offers a valuable tool for dissecting estrogen receptor alpha (ERα) signaling and for the development of novel endocrine therapies.[1][2] This document moves beyond a simple recitation of facts to provide a strategic and methodological roadmap for a comprehensive investigation.

Section 1: The Molecular Basis of GW7604 Action - Targeting ERα for Degradation